molecular formula C8H10N2O2 B13881072 N,3-dihydroxy-2-methylbenzenecarboximidamide

N,3-dihydroxy-2-methylbenzenecarboximidamide

Cat. No.: B13881072
M. Wt: 166.18 g/mol
InChI Key: XSKZIHOSRQWBQH-UHFFFAOYSA-N
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Description

N’,3-dihydroxy-2-methylbenzenecarboximidamide is an organic compound with a unique structure that includes both hydroxyl and carboximidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-dihydroxy-2-methylbenzenecarboximidamide typically involves the reaction of 3,5-dihydroxy-2-methylbenzoic acid with an appropriate amidating agent under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group.

Industrial Production Methods

Industrial production of N’,3-dihydroxy-2-methylbenzenecarboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’,3-dihydroxy-2-methylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboximidamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’,3-dihydroxy-2-methylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’,3-dihydroxy-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboximidamide groups play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dihydroxy-2-methylbenzoic acid
  • 2-methylbenzamide
  • 3,4-dihydroxybenzoic acid

Uniqueness

N’,3-dihydroxy-2-methylbenzenecarboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N',3-dihydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(9)10-12)3-2-4-7(5)11/h2-4,11-12H,1H3,(H2,9,10)

InChI Key

XSKZIHOSRQWBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(=NO)N

Origin of Product

United States

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